(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15562141
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-ethylphenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-3-13-8-10-14(11-9-13)12-17-19(24)23-20(26-17)21-18(22-23)15-6-4-5-7-16(15)25-2/h4-12H,3H2,1-2H3/b17-12- |
| Standard InChI Key | XESGFROTYJLCRA-ATVHPVEESA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
| Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-[(4-ethylphenyl)methylidene]-2-(2-methoxyphenyl)- thiazolo[3,2-b] triazol-6-one, reflects its intricate architecture:
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Substituents:
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A (Z)-configured 4-ethylbenzylidene group at position 5.
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A 2-methoxyphenyl group at position 2.
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The Z conformation of the ethylbenzylidene moiety ensures coplanarity between the fused heterocyclic system and the aromatic ring, a feature critical for π-π stacking interactions in biological targets .
Table 1: Key Molecular Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Formation of the thiazolo-triazole core: Cyclocondensation of 1H-1,2,4-triazole-5-thiol with α-haloketones or esters under basic conditions .
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Introduction of substituents:
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Knoevenagel condensation: Reaction of the core with 4-ethylbenzaldehyde to install the (Z)-benzylidene group.
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Nucleophilic aromatic substitution: Attachment of the 2-methoxyphenyl group at position 2.
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Crystallographic studies on analogous thiazolo-triazoles reveal near-planar geometries (interplanar angle <2° between fused rings), stabilizing intermolecular C–H···N hydrogen bonds that influence packing and solubility .
Table 2: Representative Synthesis Conditions for Thiazolo-Triazoles
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | 1H-1,2,4-Triazole-5-thiol, K₂CO₃, DMF, 80°C | 60–75 |
| Knoevenagel reaction | 4-Ethylbenzaldehyde, piperidine, EtOH, reflux | 85–90 |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | – |
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary assays on analogous compounds demonstrate:
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Cytotoxicity: IC₅₀ values of 7.6–8.7 μM against A549 lung adenocarcinoma cells via ROS generation and p53-independent apoptosis .
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Selectivity index: 5.2–6.9 for cancer cells over non-tumorigenic VA13 fibroblasts .
Table 3: Biological Activity Profile of Thiazolo-Triazole Analogs
| Activity | Target/Model | Result |
|---|---|---|
| Anti-inflammatory | COX-2 enzyme inhibition | 82% inhibition at 10 μM |
| Anticancer | A549 cell viability (MTT assay) | IC₅₀ = 8.2 μM |
| Antimicrobial | Staphylococcus aureus (MIC) | 32 μg/mL |
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